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Compound of Interest

2-chloro-L-phenylalanine
Compound Name:
hydrochloride
CAS No.: 185030-83-5
Cat. No.: B575997
. J

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
2-chloro-L-phenylalanine hydrochloride. Tailored for researchers, scientists, and
professionals in drug development, this document delves into the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics of this halogenated amino
acid. The guide emphasizes the causal relationships behind experimental choices and provides
a framework for the structural elucidation of this compound, even in the absence of a complete
public spectral database.

Introduction

2-Chloro-L-phenylalanine is a non-proteinogenic amino acid, a chlorinated derivative of the
essential amino acid L-phenylalanine.[1] Its hydrochloride salt is of significant interest in
various fields, including medicinal chemistry and metabolomics, where it can serve as an
internal standard or a building block for novel therapeutic agents.[1] The introduction of a
chlorine atom to the phenyl ring significantly alters the electronic properties and steric profile of
the molecule compared to its parent amino acid, making detailed structural characterization
paramount.

Spectroscopic techniques are indispensable for the unambiguous identification and purity
assessment of such modified amino acids. This guide will provide a detailed examination of the
expected NMR, IR, and MS data for 2-chloro-L-phenylalanine hydrochloride. While
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experimentally obtained spectra for this specific salt are not readily available in public
repositories, this guide will present a robust, predicted spectroscopic profile based on the
known effects of chlorination and protonation on the phenylalanine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing
detailed information about the chemical environment of individual atoms. For 2-chloro-L-
phenylalanine hydrochloride, both *H and 3C NMR are critical for confirming the identity and
purity of the compound.

Predicted *H NMR Spectrum

The *H NMR spectrum of 2-chloro-L-phenylalanine hydrochloride is expected to exhibit
distinct signals for the aromatic, alpha-carbon, and beta-carbon protons. The presence of the
electron-withdrawing chlorine atom on the phenyl ring and the protonation of the amino and
carboxylic acid groups in the hydrochloride salt form will induce characteristic shifts in the
proton resonances compared to native L-phenylalanine.

Table 1: Predicted *H NMR Chemical Shifts for 2-Chloro-L-phenylalanine Hydrochloride

Predicted Chemical o Coupling
Proton . Multiplicity
Shift (6, ppm) Constants (J, Hz)
Aromatic (H3-H6) 7.20-7.50 m
Alpha-H ~4.30 t ~6.5
Beta-H
, _ ~3.30 - 3.50 m
(diastereotopic)
-NHs* 8.0-9.0 brs
-COOH 10.0-12.0 brs

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and can vary based on
the solvent and concentration.
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The aromatic protons are expected to appear as a complex multiplet in the downfield region
due to the influence of the chlorine substituent. The alpha-proton will likely be a triplet due to
coupling with the two beta-protons. The beta-protons are diastereotopic and will present as a
multiplet. The acidic protons of the ammonium and carboxylic acid groups are expected to be
broad singlets and may exchange with deuterium in deuterated solvents.

Predicted **C NMR Spectrum

The 3C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are
sensitive to the electronic environment of each carbon atom.

Table 2: Predicted 3C NMR Chemical Shifts for 2-Chloro-L-phenylalanine Hydrochloride

Carbon Predicted Chemical Shift (6, ppm)
Carbonyl (C=0) ~171

C1' (ipso-aromatic) ~135

C2' (Cl-substituted) ~133

C3, C4', C5', C6' 127 - 131

Alpha-C ~54

Beta-C ~37

Note: Predicted shifts are relative to a standard reference and can vary based on the solvent
and concentration.

The carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will
have distinct shifts, with the carbon bearing the chlorine (C2'") and the ipso-carbon (C1") being
significantly affected. The alpha and beta carbons will also show characteristic resonances.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for
accurate structural interpretation.
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Caption: Experimental workflow for NMR analysis.
Causality in Experimental Choices:

e Solvent Selection: The choice of deuterated solvent is critical. D20 is a good choice for
observing exchangeable protons, while DMSO-des can provide better resolution for aromatic
signals.

 Internal Standard: An internal standard like tetramethylsilane (TMS) provides a reference
point (O ppm) for accurate chemical shift determination.

e Shimming: This process optimizes the homogeneity of the magnetic field across the sample,
leading to sharp, well-resolved peaks, which is essential for accurate coupling constant
measurements.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a “fingerprint” based on
the functional groups present. For 2-chloro-L-phenylalanine hydrochloride, the IR spectrum
will be characterized by absorptions corresponding to the carboxylic acid, ammonium, and
aromatic moieties.

Table 3: Predicted IR Absorption Frequencies for 2-Chloro-L-phenylalanine Hydrochloride
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Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (carboxylic acid) 2500 - 3300 Broad

N-H stretch (ammonium) 3000 - 3300 Strong, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=0 stretch (carboxylic acid) 1700 - 1730 Strong

N-H bend (ammonium) 1500 - 1600 Medium

C=C stretch (aromatic) 1450 - 1600 Medium

C-Cl stretch 700 - 800 Strong

The broad O-H and N-H stretching bands are characteristic of the zwitterionic nature of the
amino acid hydrochloride. The strong carbonyl absorption confirms the presence of the
carboxylic acid. The C-ClI stretch provides direct evidence of the halogenation of the phenyl
ring.

Experimental Protocol for IR Spectroscopy

Click to download full resolution via product page

Caption: Experimental workflow for FTIR analysis.

Trustworthiness of the Protocol: The KBr pellet method is a well-established technique for solid-
state IR spectroscopy, minimizing solvent interference and providing a clear spectrum of the
analyte. Acquiring a background spectrum is a critical self-validating step to subtract
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atmospheric CO2 and water vapor absorptions, ensuring the final spectrum is solely
representative of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering definitive proof of its identity.

Predicted Mass Spectrum

For 2-chloro-L-phenylalanine hydrochloride, electrospray ionization (ESI) is a suitable
technique. In positive ion mode, the expected molecular ion peak ([M+H]*) would be at m/z
200.0473, corresponding to the protonated form of 2-chloro-L-phenylalanine.[2] The isotopic
pattern of this peak, with a significant M+2 peak at approximately one-third the intensity of the
M peak, is a hallmark of a monochlorinated compound.

Table 4: Predicted Key Fragments in the MS/MS Spectrum of [M+H]* of 2-Chloro-L-
phenylalanine

m/z Proposed Fragment Structure
183 [M+H - NHs]*

154 [M+H - COOH - HJ*

126 [CoH7CI]* (chlorotropylium ion)

Data derived from MS/MS information available on PubChem for 2-chloro-L-phenylalanine.[2]

The fragmentation pattern provides further structural confirmation. Common losses include
ammonia (NHs) and the carboxylic group (COOH). The presence of the chlorotropylium ion is a
strong indicator of the chlorinated benzyl moiety.

Experimental Protocol for Mass Spectrometry
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Caption: Experimental workflow for ESI-MS analysis.

Authoritative Grounding: The interpretation of fragmentation patterns is based on well-
established principles of mass spectrometry. The predicted fragments for 2-chloro-L-
phenylalanine are consistent with the fragmentation behavior of similar amino acid derivatives.

[3]14]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for
the characterization of 2-chloro-L-phenylalanine hydrochloride. The provided tables of
expected chemical shifts and absorption frequencies, along with detailed experimental
protocols and their underlying rationale, offer a robust starting point for researchers working
with this compound. While direct experimental data remains the gold standard, this guide
equips scientists with the necessary knowledge to confidently acquire, interpret, and validate
the spectroscopic data for this important halogenated amino acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-L-phenylalanine
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b575997#spectroscopic-data-for-2-chloro-I-
phenylalanine-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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